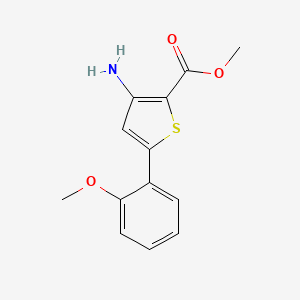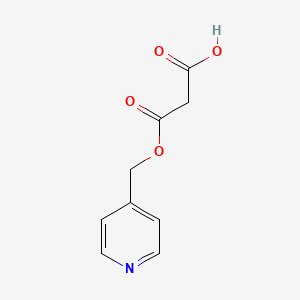
3-Amino-5-(2-méthoxyphényl)thiophène-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(N)C=C(C2=CC=C(OC)C=C2)S1 . This indicates that the molecule contains a thiophene ring with a carboxylate group, an amino group, and a methoxyphenyl group attached .
Applications De Recherche Scientifique
Semi-conducteurs organiques
Les dérivés du thiophène comme le 3-Amino-5-(2-méthoxyphényl)thiophène-2-carboxylate de méthyle sont essentiels au développement de semi-conducteurs organiques. Ces composés sont utilisés pour créer des matériaux possédant des propriétés semi-conductrices, essentielles pour les transistors à effet de champ organiques (OFET). Leurs propriétés électroniques uniques les rendent adaptés à la fabrication de diodes électroluminescentes organiques (OLED), utilisées dans les technologies d'affichage et d'éclairage .
Inhibiteurs de corrosion
En chimie industrielle, les composés thiophéniques servent d'inhibiteurs de corrosion. Ils sont ajoutés aux matériaux pour prévenir la corrosion, ce qui est particulièrement utile pour protéger les surfaces métalliques dans des environnements difficiles. La structure moléculaire des composés à base de thiophène leur permet de former des couches protectrices sur les métaux, prolongeant ainsi leur durée de vie .
Applications pharmaceutiques
Le this compound est un intermédiaire dans la synthèse de divers produits pharmaceutiques. Il a été associé au développement de médicaments anti-hypertensifs, d'agents antinéoplasiques et de médicaments ayant une activité antithrombotique. Sa polyvalence en synthèse médicinale en fait un composé précieux en chimie médicinale .
Agents antimicrobiens et antifongiques
Ce composé présente des propriétés antimicrobiennes et antifongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques et antifongiques. Sa capacité à inhiber la croissance de micro-organismes nocifs peut être exploitée pour traiter les infections .
Médicaments anti-inflammatoires
Les dérivés du thiophène sont connus pour leurs effets anti-inflammatoires. Le this compound peut être utilisé pour créer des médicaments anti-inflammatoires non stéroïdiens (AINS), largement utilisés pour réduire l'inflammation et la douleur dans des affections telles que l'arthrite .
Recherche anticancéreuse
Le composé a montré un potentiel dans la recherche anticancéreuse. Il peut être utilisé pour synthétiser des molécules ciblant les cellules cancéreuses, inhibant leur croissance et leur prolifération. Cette application est cruciale dans la recherche continue de traitements anticancéreux plus efficaces .
Science des matériaux
En science des matériaux, les dérivés du thiophène sont utilisés pour créer des matériaux avancés aux propriétés spécifiques. Par exemple, ils peuvent être utilisés dans la production de polymères haute performance et de revêtements qui ont des applications dans diverses industries, de l'automobile à l'aérospatiale .
Synthèse organique
Le this compound est utilisé en synthèse organique pour créer une large gamme de composés organiques. Sa réactivité permet aux chimistes de construire des molécules complexes pouvant avoir des applications dans de multiples domaines, notamment les colorants, les pigments et autres produits chimiques de spécialité .
Safety and Hazards
Orientations Futures
Thiophene derivatives, including “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate”, are of interest to researchers due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.
Mécanisme D'action
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, potentially leading to a range of biochemical changes .
Biochemical Pathways
Thiophene derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26331 g/mol ) suggests it may have suitable properties for oral absorption and distribution in the body .
Analyse Biochimique
Biochemical Properties
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in inflammatory cell signaling pathways, such as MAPK-activated protein kinase (MK2), which is a rate-limiting kinase downstream of p38 in the MAPK pathway . These interactions can modulate the production of pro-inflammatory cytokines and other signaling molecules, thereby affecting cellular responses to inflammation.
Cellular Effects
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MK2 can lead to changes in the expression of genes involved in inflammatory responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with MK2 results in the inhibition of this kinase, thereby modulating downstream signaling pathways involved in inflammation . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular function, including prolonged modulation of inflammatory responses and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of thiophene derivatives, such as those participating in the Fiesselmann synthesis . These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell, thereby influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The compound’s distribution within the body can also be influenced by factors such as its solubility, stability, and affinity for specific transporters.
Subcellular Localization
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with MK2 may facilitate its localization to the cytoplasm, where it can modulate inflammatory signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUWYJYMTZMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591627 | |
| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354811-94-2 | |
| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)






![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)


![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)

